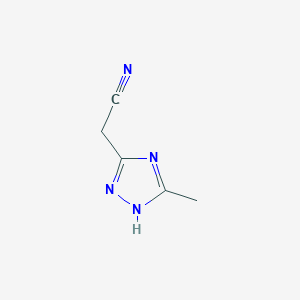

2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-4-7-5(2-3-6)9-8-4/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXXDXAJJOQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327791 | |

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86999-26-0 | |

| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document delves into the core chemical principles, offers detailed, field-proven experimental protocols, and presents a critical analysis of the strategic choices underpinning the synthesis. By integrating mechanistic insights with practical, step-by-step instructions, this guide serves as an essential resource for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The primary focus is on a robust and efficient one-pot condensation reaction, with comparative discussions of alternative strategies for the formation of the 1,2,4-triazole core.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1][2][3][4] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6] The title compound, this compound, incorporates both the stable triazole heterocycle and a reactive acetonitrile group, making it a versatile intermediate for the synthesis of more complex bioactive molecules. The nitrile moiety can be readily transformed into various functional groups, such as amines, carboxylic acids, and amides, further expanding its utility in drug discovery programs.

This guide will primarily focus on a highly efficient and direct synthetic route to this compound, while also exploring the broader context of 1,2,4-triazole synthesis to provide a comprehensive understanding of the underlying chemical principles.

Primary Synthesis Pathway: Condensation of an Imidate with a Hydrazide

The most direct and reported method for the synthesis of this compound involves the condensation of an ethyl acetimidate with cyanoacetohydrazide.[7] This approach is advantageous due to the commercial availability of the starting materials and the straightforward, one-pot nature of the reaction.

Mechanistic Rationale

The reaction proceeds through a base-mediated condensation-cyclization cascade. The mechanism can be rationalized as follows:

-

Deprotonation: The base, typically sodium hydroxide, deprotonates the more acidic proton of cyanoacetohydrazide, likely the terminal nitrogen of the hydrazine moiety, to form a nucleophilic hydrazide anion.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the ethyl acetimidate hydrochloride. This forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses with the elimination of ethanol, forming an N-acylimidrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the carbon of the imine, leading to the formation of the five-membered triazole ring.

-

Aromatization: Subsequent proton transfers and dehydration lead to the stable, aromatic 1,2,4-triazole ring.

This reaction is a variation of the well-established methods for 1,2,4-triazole synthesis, which often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen double or triple bond.[6]

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the target compound.[7]

Materials:

-

Ethyl acetimidate hydrochloride

-

Cyanoacetohydrazide

-

Sodium hydroxide

-

Methanol

-

Ethanol

-

Silica gel for column chromatography

-

Chloroform

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of sodium hydroxide (3.39 g, 95%, 34.2 mmol) in methanol (60 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add ethyl acetimidate hydrochloride (4.10 g, 33.2 mmol) and cyanoacetohydrazide (3.39 g, 34.2 mmol).

-

The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the methanol.

-

The resulting residue is triturated with ethanol, and the insoluble inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography using a chloroform-methanol (30:1 v/v) eluent system.

-

The fractions containing the desired product are combined and concentrated to yield this compound as a colorless solid.

Data Presentation

| Parameter | Value | Reference |

| Yield | 74% | [7] |

| Starting Material 1 | Ethyl acetimidate hydrochloride | [7] |

| Starting Material 2 | Cyanoacetohydrazide | [7] |

| Reagent | Sodium hydroxide | [7] |

| Solvent | Methanol | [7] |

| Reaction Time | 2 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Purification | Silica gel column chromatography | [7] |

Visualization of the Synthesis Pathway

Caption: One-pot synthesis of the target compound.

Alternative Synthetic Strategies for the 1,2,4-Triazole Core

While the condensation of an imidate with a hydrazide is a direct route to the target molecule, it is valuable for the research scientist to be aware of other fundamental approaches to constructing the 1,2,4-triazole ring. These methods offer flexibility when starting materials may be different or when substitution patterns on the triazole ring need to be varied.

The Pellizzari Reaction

The Pellizzari reaction involves the reaction of an amide with a hydrazide, typically at high temperatures, to form a 1,2,4-triazole. This is a classic method for the synthesis of symmetrically substituted triazoles.[6]

The Einhorn-Brunner Reaction

This reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of a diacylamine with a hydrazine.[6] The choice of hydrazine allows for the introduction of a substituent at the N1 position of the triazole ring.

'Built-in' vs. 'Buy-in' Approaches

For the synthesis of substituted triazoles, a strategic decision must be made between a 'buy-in' or a 'built-in' approach.[8][9]

-

'Buy-in' Strategy: This involves starting with a pre-formed, commercially available triazole ring and then functionalizing it. For example, one could envision the alkylation of 3-methyl-1H-1,2,4-triazole with a haloacetonitrile. However, a significant challenge with this approach is the potential for alkylation at different nitrogen atoms of the triazole ring, leading to a mixture of isomers that can be difficult to separate.[8][9]

-

'Built-in' Strategy: This approach, exemplified by the primary synthesis pathway described in this guide, constructs the triazole ring with the desired substituents already in place. This often provides better control over regioselectivity and can be more efficient for large-scale synthesis.[8][9]

Modern Synthetic Methods

Modern organic synthesis has introduced a variety of new methods for the construction of 1,2,4-triazoles, including metal-catalyzed reactions and multi-component reactions.[10] These methods can offer advantages in terms of mild reaction conditions, high yields, and functional group tolerance. For instance, copper-catalyzed reactions of nitriles with hydroxylamine have been reported for the synthesis of 1,2,4-triazoles.[10]

Logical Workflow for Synthesis and Analysis

Caption: A logical workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot condensation of ethyl acetimidate hydrochloride and cyanoacetohydrazide. This 'built-in' approach offers high yield and regioselectivity, making it a preferred method for both laboratory and potential scale-up applications. An understanding of alternative synthetic strategies for the 1,2,4-triazole core provides the research scientist with a broader toolkit for the design and execution of synthetic routes to novel and complex heterocyclic compounds. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in their pursuit of new chemical entities with therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile "Click" Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction - HitGen OpenDEL™ [opendelcommunity.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. scispace.com [scispace.com]

- 7. (5-METHYL-4H-1,2,4-TRIAZOL-3-YL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, a heterocyclic compound belonging to the versatile 1,2,4-triazole class. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information on its fundamental characteristics, plausible synthetic routes, and predicted spectroscopic data based on the well-established chemistry of related 3,5-disubstituted 1,2,4-triazoles. Furthermore, we explore the potential biological activities of this compound by drawing parallels with the broad spectrum of pharmacological properties exhibited by other 1,2,4-triazole derivatives, including their roles as antimicrobial, antifungal, and anticancer agents. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar triazole-based compounds in medicinal chemistry and drug discovery.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding.[1] This five-membered heterocycle, containing three nitrogen atoms, is a core component of numerous clinically successful drugs with a wide range of therapeutic applications. Notable examples include the antifungal agents fluconazole and itraconazole, the antiviral drug ribavirin, and the anxiolytic alprazolam.[2][3] The inherent chemical versatility of the triazole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and pharmacokinetic profiles.

The subject of this guide, this compound, combines the established 1,2,4-triazole core with a reactive acetonitrile moiety. This nitrile group can serve as a valuable synthetic handle for further molecular elaboration or may itself contribute to the compound's biological activity. This document will delve into the known and inferred properties of this specific molecule, providing a framework for its potential development and application.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from commercial suppliers, we can summarize its fundamental characteristics. Further empirical studies are required to definitively establish these parameters.

| Property | Value/Information | Source |

| CAS Number | 86999-26-0 | Commercial Suppliers |

| Molecular Formula | C₅H₆N₄ | Commercial Suppliers |

| Molecular Weight | 122.13 g/mol | Commercial Suppliers |

| Predicted Boiling Point | 377.5 ± 25.0 °C | Computational Prediction |

| Predicted Density | 1.263 ± 0.06 g/cm³ | Computational Prediction |

| Physical Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure |

| pKa | The 1H-1,2,4-triazole ring exhibits both acidic and basic properties. The pKa of the N-H proton is influenced by the substituents. For the parent 1H-1,2,4-triazole, the pKa in acetonitrile is approximately 25.6. The methyl and acetonitrile groups will modulate this value. | [4] |

Synthesis Strategies

A plausible synthetic route, depicted below, could involve the reaction of acethydrazide with an activated form of malononitrile or a related precursor. The choice of reagents and reaction conditions would be critical to control regioselectivity and maximize the yield of the desired 5-substituted isomer over the 3-substituted isomer.

Figure 1: A generalized synthetic pathway for this compound.

Experimental Causality: The selection of a malononitrile derivative is predicated on its ability to provide the cyanomethyl group at the 5-position of the triazole ring. The cyclization step is typically acid or base-catalyzed, with the specific conditions influencing the final product distribution. Alternative strategies could involve the construction of the triazole ring from imidates and hydrazines.[5]

Spectroscopic Characterization (Predicted)

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. While experimental spectra are not available, we can predict the key features based on the analysis of similar 1,2,4-triazole derivatives.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) likely in the range of δ 2.0-2.5 ppm. The methylene protons (CH₂) of the acetonitrile group would appear as a singlet, likely deshielded by the triazole ring, in the region of δ 3.5-4.5 ppm. The N-H proton of the triazole ring would exhibit a broad singlet at a downfield chemical shift, typically δ 10-14 ppm, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon (around δ 10-15 ppm), the methylene carbon of the acetonitrile group (around δ 20-30 ppm), and the nitrile carbon (around δ 115-120 ppm). The two aromatic carbons of the triazole ring would appear in the downfield region, typically between δ 140-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad N-H stretching vibration in the range of 3100-3400 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

A characteristic C≡N stretching vibration for the nitrile group around 2240-2260 cm⁻¹.

-

C=N and N-N stretching vibrations within the triazole ring in the fingerprint region (1400-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, particularly under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, N₂, and CH₃CN, which is characteristic of substituted triazoles.[9][10][11][12] High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole nucleus is a well-established pharmacophore associated with a diverse range of biological activities.[2][13][14] While the specific biological profile of this compound has not been reported, its structural features suggest potential for therapeutic applications in several areas.

Figure 2: Potential biological activities of this compound.

Antimicrobial and Antifungal Activity

A significant number of 1,2,4-triazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[2][13][15][16][17][18][19][20] The mechanism of action for many antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring are crucial for coordinating with the heme iron in the enzyme's active site. It is plausible that this compound could exhibit similar activity, warranting screening against various pathogenic fungal and bacterial strains.

Anticancer Activity

The 1,2,4-triazole scaffold is also present in several anticancer agents.[1][21][22][23][24] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase. The antiproliferative activity of triazole derivatives is often dependent on the nature and position of the substituents on the triazole ring. The presence of the methyl and cyanomethyl groups in the target compound provides a unique substitution pattern that could lead to novel interactions with anticancer targets.

Enzyme Inhibition

Beyond the aforementioned targets, 1,2,4-triazole derivatives have been shown to inhibit a variety of other enzymes, including acetylcholinesterase, butyrylcholinesterase, and various phosphatases.[4][25][26][27][28] The ability of the triazole ring to act as a stable scaffold and its nitrogen atoms to participate in key binding interactions makes it a versatile platform for the design of enzyme inhibitors.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of 1,2,4-triazole derivatives. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, potential synthetic pathways, and likely biological activities.

The primary directive for future research is the empirical validation of the predicted properties. This includes the development of a robust and scalable synthesis, followed by thorough physicochemical and spectroscopic characterization. Subsequently, a comprehensive biological evaluation against a panel of microbial, fungal, and cancer cell lines is warranted to uncover its therapeutic potential. The acetonitrile moiety also offers a prime site for further chemical modification, opening avenues for the creation of a library of novel derivatives with potentially enhanced and diversified biological activities.

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. dspace.ncl.res.in [dspace.ncl.res.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpasjournals.com [bpasjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. isres.org [isres.org]

- 18. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 23. isres.org [isres.org]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile. The following sections detail the predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. The interpretation of this data is crucial for structural elucidation and purity assessment.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the 3-position and an acetonitrile group at the 5-position. The tautomeric nature of the 1H-1,2,4-triazole ring means the proton on the nitrogen can reside on N1, N2, or N4, though the 1H and 4H tautomers are generally the most common. For the purpose of this guide, we will consider the 1H tautomer. The structural features, including the aromatic triazole ring, the methyl group, the methylene bridge, and the nitrile functional group, each give rise to distinct signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons, the methylene protons, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |

| CH₂ | 3.8 - 4.2 | Singlet (s) | 2H |

| NH | 13.0 - 15.0 | Broad Singlet (br s) | 1H |

Rationale for Predictions:

-

CH₃ protons: The methyl group is attached to an sp²-hybridized carbon of the triazole ring. Its chemical shift is expected to be in the region typical for methyl groups on aromatic or heteroaromatic rings.

-

CH₂ protons: The methylene protons are adjacent to both the triazole ring and the electron-withdrawing nitrile group. This deshielding environment will shift their signal downfield.

-

NH proton: The proton on the triazole ring nitrogen is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it is expected to appear as a broad signal at a significantly downfield position.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct signals are predicted, corresponding to the two carbons of the triazole ring, the methyl carbon, the methylene carbon, and the nitrile carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 12 - 15 |

| CH₂ | 20 - 25 |

| C≡N | 115 - 120 |

| C3 (Triazole) | 150 - 155 |

| C5 (Triazole) | 160 - 165 |

Rationale for Predictions:

-

CH₃ Carbon: This aliphatic carbon will appear in the upfield region of the spectrum.

-

CH₂ Carbon: The methylene carbon, being attached to the triazole ring and the nitrile group, will be slightly downfield compared to a simple alkyl chain.

-

C≡N Carbon: The carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm range.

-

Triazole Carbons (C3 and C5): These sp²-hybridized carbons are part of the heteroaromatic ring and will appear significantly downfield. The C5 carbon, being attached to the electron-withdrawing acetonitrile group, is expected to be slightly more deshielded than the C3 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aliphatic) | 2900 - 3000 | Medium |

| C≡N Stretch | 2240 - 2260 | Medium to Strong |

| C=N Stretch (triazole ring) | 1550 - 1650 | Medium |

| C-N Stretch (triazole ring) | 1300 - 1400 | Medium |

Rationale for Predictions:

-

N-H Stretch: The N-H bond in the triazole ring will give rise to a broad absorption band due to hydrogen bonding.

-

C-H Stretch: The aliphatic C-H bonds of the methyl and methylene groups will show absorptions in the typical region.

-

C≡N Stretch: The nitrile group has a very characteristic and often sharp absorption in the 2240-2260 cm⁻¹ region.[1]

-

C=N and C-N Stretches: The stretching vibrations of the carbon-nitrogen bonds within the triazole ring will appear in the fingerprint region and are characteristic of such heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Formula: C₅H₆N₄), the expected molecular weight is approximately 122.13 g/mol .

Predicted Molecular Ion and Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 122. The fragmentation of 1,2,4-triazole derivatives can be complex but often involves cleavage of the ring and loss of substituents.[2][3]

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 122 | [M]⁺ (Molecular Ion) |

| 82 | [M - CH₂CN]⁺ |

| 67 | [M - CH₃ - N₂]⁺ |

| 55 | [CH₃-C≡N-CH₂]⁺ |

| 42 | [CH₃-C≡N]⁺ |

Proposed Fragmentation Pathway:

A primary fragmentation pathway would likely involve the loss of the acetonitrile side chain as a radical, leading to a fragment at m/z 82. Further fragmentation of the triazole ring could involve the loss of a nitrogen molecule (N₂) and the methyl group. The fragmentation patterns of 1,2,4-triazoles are highly dependent on the substituents and the ionization technique used.[2]

Caption: Proposed major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general experimental protocols are recommended:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization that primarily shows the molecular ion.[2]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful and complementary approach for the unequivocal identification and characterization of this and related heterocyclic compounds. Experimental verification is essential to confirm these predictions and to fully elucidate the nuanced spectroscopic behavior of this molecule.

References

"2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile" CAS number and structure

An In-Depth Technical Guide to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold in numerous pharmacologically active compounds, and the appended acetonitrile group offers a versatile handle for further chemical elaboration. This document details the compound's structural features, including its tautomeric nature, physicochemical properties, and robust synthetic methodologies. Furthermore, it explores its applications as a crucial building block in drug discovery programs and outlines standard analytical protocols for its characterization and quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their scientific endeavors.

Introduction to the 1,2,4-Triazole Scaffold

Nitrogen-containing heterocycles are foundational structural motifs in a vast array of functional molecules, from pharmaceuticals to agrochemicals.[1] Among these, the 1,2,4-triazole ring system holds a prominent position in modern medicinal chemistry.[2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an excellent pharmacophore and a valuable bioisostere for other functional groups like esters and amides.

This compound emerges as a particularly interesting derivative. It combines the proven biological relevance of the 3-methyl-1,2,4-triazole core with the synthetic versatility of a cyanomethyl (acetonitrile) substituent. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, making this compound a strategic starting point for the synthesis of diverse compound libraries.

Compound Identification and Physicochemical Properties

Chemical Structure and Tautomerism

A critical feature of this compound is its existence as a mixture of tautomers. The "1H" designation in the name indicates that a proton can reside on different nitrogen atoms of the triazole ring. The primary tautomeric forms are the 1H, 2H, and 4H isomers, which exist in equilibrium. The exact ratio of these tautomers can depend on the physical state (solid or solution) and the solvent.

Figure 1: Tautomeric Forms of this compound

Caption: The three principal tautomers of the title compound.

Key Identifiers and Properties

Quantitative data for this specific compound is not extensively published; therefore, properties must often be determined empirically. The table below summarizes its key identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 86999-26-0[3] |

| Molecular Formula | C₅H₆N₄ |

| Molecular Weight | 122.13 g/mol |

| Synonyms | (3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile |

Synthesis and Manufacturing Strategy

The synthesis of 3,5-disubstituted 1,2,4-triazoles is well-established in the literature, typically involving the cyclization of an appropriate acyclic precursor.[4] A robust and logical approach for synthesizing this compound involves the condensation reaction between an acetimidic acid derivative (or its equivalent) and a hydrazine derivative containing the cyanomethyl moiety.

The causality behind this strategy is the reliable formation of the N-C-N bond followed by intramolecular cyclization and dehydration to form the stable aromatic triazole ring. Using commercially available and simple starting materials is key to an efficient and scalable process.

Proposed Synthetic Protocol

This protocol describes a plausible two-step synthesis starting from ethyl acetimidate and cyanoacetic hydrazide.

Step 1: Synthesis of N'-(1-ethoxyethylidene)cyanoacetohydrazide (Intermediate)

-

To a stirred solution of cyanoacetic hydrazide (1.0 eq) in anhydrous ethanol (10 vol) at 0°C, add ethyl acetimidate hydrochloride (1.05 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diphenyl ether (5-10 vol).

-

Heat the mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon). The high temperature facilitates the intramolecular cyclization and elimination of ethanol.

-

Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (20 vol) to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the title compound.

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile intermediate. The 1,2,4-triazole nucleus is a component of numerous approved drugs with a wide range of biological activities, including antifungal (e.g., Fluconazole), antiviral, and anticancer properties.[4]

The acetonitrile moiety serves as a valuable functional handle:

-

Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl group or a terminal alkyne, influencing molecular interactions with biological targets.

-

Chemical Derivatization: It can be readily transformed into other key functional groups:

-

Carboxylic Acids: via hydrolysis, providing a connection point for amide bond formation.

-

Amines: via reduction, enabling further functionalization.

-

Tetrazoles: via [2+3] cycloaddition with azides, another important heterocyclic pharmacophore.

-

This compound is therefore an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns. Its structure allows for systematic modification at both the triazole nitrogen atoms and the acetonitrile side chain, enabling detailed structure-activity relationship (SAR) studies.

Analytical Methodologies

Ensuring the identity and purity of this compound is critical for its use in subsequent research and development. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Recommended Analytical Protocol (QC)

1. Identity Confirmation by LC-MS:

-

Technique: Liquid Chromatography-Mass Spectrometry.

-

Purpose: To confirm the molecular weight of the compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5][6]

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Scan for the protonated molecule [M+H]⁺ at m/z 123.1.

-

2. Purity Assessment by HPLC-UV:

-

Technique: High-Performance Liquid Chromatography with UV detection.

-

Purpose: To determine the purity of the sample by quantifying the main peak area relative to impurities.

-

Method:

-

Use the same LC conditions as above.

-

UV Detection: Monitor at a wavelength where the triazole ring absorbs, typically around 210-230 nm.

-

Quantification: Calculate purity as % Area of the main peak. A purity of ≥98% is often desired.[3]

-

3. Structural Elucidation by NMR Spectroscopy:

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance.

-

Purpose: To confirm the precise chemical structure, including the connectivity of atoms.

-

Method:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

Expected ¹H NMR signals: Resonances for the methyl group (CH₃), the methylene group (CH₂), and the N-H proton of the triazole ring (which may be broad and exchangeable).

-

Expected ¹³C NMR signals: Resonances for all five carbon atoms, including the nitrile carbon (C≡N).

-

Analytical Workflow Diagram

Caption: Standard workflow for the analytical quality control of the compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Organic nitriles should be treated as potentially toxic.[5][7] Standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the material's Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from the combination of a biologically relevant 1,2,4-triazole scaffold and a synthetically versatile acetonitrile functional group. Its accessibility through established synthetic routes and its potential for elaboration into diverse molecular architectures make it a cornerstone for innovation in drug discovery and materials science. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this potent building block in their research programs.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proactivemr.com [proactivemr.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile and Its Isomers

Abstract: This technical guide provides a detailed examination of the physical characteristics of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific regioisomer, this guide establishes a robust analytical framework by presenting a comprehensive profile of the closely related and better-documented isomer, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile. Furthermore, it outlines the standard methodologies for determining key physical properties, offering researchers and drug development professionals a practical guide for the characterization of this and similar molecules. The synthesis of 1,2,4-triazole derivatives is a subject of ongoing research, with various methods being developed for efficient and sustainable production.[1]

Introduction

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide range of pharmacologically active agents. Its derivatives are known to exhibit diverse biological activities. The incorporation of a cyanomethyl group introduces a versatile chemical handle for further molecular elaboration, making compounds like this compound attractive targets for synthesis and biological screening.

A precise understanding of the physical characteristics of such compounds is paramount for their successful application in research and development. Properties such as melting point, solubility, and spectral fingerprints are critical for identity confirmation, purity assessment, and formulation development. This guide aims to provide a comprehensive overview of these characteristics, leveraging data from a closely related isomer and established analytical techniques to build a predictive and practical framework.

Molecular Structure and Isomerism

The core of the topic is the substituted 1,2,4-triazole ring. It is crucial to distinguish between the possible regioisomers that can arise from the substitution pattern. The position of the methyl and acetonitrile groups on the triazole ring significantly influences the molecule's physical and chemical properties.

Figure 1. Comparison of the chemical structures of two key isomers.

For the purpose of this guide, and due to the availability of a CAS number, we will focus on the characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS: 1447159-02-5) as a primary reference.[2] The analytical principles and methodologies described are directly applicable to its 3-methyl isomer.

Core Physical Properties

The physical state and thermal properties of a compound are fundamental to its handling, purification, and formulation.

Physical State and Appearance

Based on similarly sized heterocyclic compounds, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile is expected to be a crystalline solid at room temperature. The color is anticipated to be white to off-white.

Melting Point

The melting point is a critical indicator of purity. For closely related triazole derivatives, melting points can vary significantly based on substitution patterns and intermolecular forces. For instance, various substituted 1,2,4-triazoles have reported melting points ranging from 83-84 °C to 148-149 °C.

Table 1: Predicted and Comparative Physical Properties

| Property | 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile | Notes |

| Molecular Formula | C5H6N4 | [2] |

| Molecular Weight | 122.13 g/mol | [2] |

| Physical State | Solid (predicted) | |

| Melting Point | Data not available | Expected to be a sharp range for a pure sample. |

| Boiling Point | Data not available | Likely to decompose at higher temperatures. |

| Solubility | See Section 4 |

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. For a pure compound, this range should be narrow (typically < 2 °C).

Solubility Profile

The solubility of a compound is critical for its use in various applications, from reaction chemistry to biological assays. The presence of the polar triazole ring and the nitrile group suggests that 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile will exhibit solubility in polar organic solvents.

Table 2: Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The triazole ring can engage in hydrogen bonding. |

| Methanol, Ethanol | Soluble | Polar protic solvents are likely to be effective. |

| Acetonitrile | Soluble | A polar aprotic solvent, good for this class of compounds.[3][4][5] |

| Dichloromethane | Soluble | A common solvent for many organic compounds. |

| Hexanes | Insoluble | Non-polar solvent, unlikely to dissolve the polar compound. |

Experimental Protocol for Solubility Determination:

A simple, qualitative method involves adding a small, known amount of the compound to a test tube containing a known volume of the solvent at room temperature. The mixture is agitated, and the solubility is visually assessed. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy after filtration.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) are highly dependent on the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR).

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected in the range of δ 3.5-4.0 ppm, characteristic of a methyl group attached to a nitrogen atom in a heterocyclic ring.

-

Methylene Protons (-CH₂-CN): A singlet integrating to 2 protons, expected in the range of δ 3.8-4.5 ppm. The proximity to the electron-withdrawing triazole ring and the nitrile group will shift these protons downfield.

-

Triazole Proton (-CH=): A singlet integrating to 1 proton, expected in the range of δ 7.5-8.5 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Methyl Carbon (-CH₃): A signal in the range of δ 30-40 ppm.

-

Methylene Carbon (-CH₂-CN): A signal in the range of δ 15-25 ppm.

-

Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm.

-

Triazole Carbons: Two signals in the aromatic region, typically between δ 140-160 ppm.

Experimental Protocol for NMR Spectroscopy:

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of a reference standard like tetramethylsilane (TMS). The solution is transferred to an NMR tube, and the spectrum is acquired on a high-field NMR spectrometer.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C=N (Triazole ring) | 1600 - 1650 | Medium to strong |

| C-H (sp³ hybridized) | 2850 - 3000 | Medium |

| C-H (aromatic-like) | 3000 - 3100 | Weak to medium |

The IR spectrum of 1,2,4-triazole itself shows characteristic absorption peaks for C-H aromatic vibrations around 3032-3097 cm⁻¹ and an N-H stretching vibration around 3126 cm⁻¹.[8]

Experimental Protocol for IR Spectroscopy:

The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): For 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, the molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (122.13 g/mol ). In high-resolution mass spectrometry (HRMS), this will be observed at a very precise mass.

-

Fragmentation Pattern: Common fragmentation pathways for 1,2,4-triazole derivatives involve the loss of small neutral molecules.[9] The fragmentation of the acetonitrile side chain is also a likely event.

Experimental Protocol for Mass Spectrometry:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

Conclusion and Future Directions

While direct experimental data for this compound remains scarce in the public domain, this guide provides a robust framework for its characterization. By leveraging data from the closely related isomer, 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, and outlining established analytical methodologies, researchers are well-equipped to undertake the synthesis and characterization of this and similar compounds.

The generation and publication of comprehensive experimental data for this specific molecule would be a valuable contribution to the chemical and pharmaceutical sciences. Such data would facilitate its use in drug discovery programs and further expand our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1447159-02-5|2-(1-Methyl-1h-1,2,4-triazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. hpc-standards.com [hpc-standards.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile" reactivity and stability

An In-depth Technical Guide: Reactivity and Stability of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, including the tautomerism of the 1,2,4-triazole ring, and examines the distinct reactivity profiles of its core functional groups: the triazole heterocycle and the acetonitrile side chain. Key reaction classes, such as N-alkylation, reactions involving the acidic α-methylene protons, and transformations of the nitrile group, are discussed in detail, with a particular focus on the critical challenge of regioselectivity in substitution reactions. The guide also presents a thorough stability profile, covering thermal, hydrolytic, and photolytic degradation pathways. Synthetic methodologies are outlined, and detailed protocols are provided to offer practical guidance for laboratory applications. This document serves as an essential resource for scientists leveraging this versatile synthon for the design and development of novel chemical entities.

Introduction to a Versatile Heterocyclic Synthon

The 1,2,4-triazole nucleus is a privileged scaffold in modern synthetic chemistry, renowned for its broad spectrum of pharmacological activities and its role as a stable, hydrogen-bond-accepting bioisostere for amide and ester groups.[1] Compounds incorporating this five-membered heterocycle are prominent in medicinal chemistry, with applications ranging from antifungal agents to targeted cancer therapies.[2]

This compound emerges as a particularly valuable building block, combining the robust triazole core with a reactive acetonitrile moiety. This bifunctional architecture provides multiple handles for synthetic diversification, allowing for its elaboration into more complex molecular frameworks.[3][4] Understanding the nuanced interplay between the triazole ring and the acetonitrile side chain is paramount for its effective utilization. This guide dissects the fundamental principles governing its reactivity and stability, providing the technical insights necessary for its strategic application in complex synthetic campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | [5] |

| Molecular Weight | 122.13 g/mol | [5] |

| CAS Number | 86999-26-0 | [5][6] |

| Appearance | Typically a solid at room temperature | General Knowledge |

| pKa (predicted) | ~9.5 (Triazole N-H), ~25 (Methylene C-H) | General Chemical Principles |

| LogP (predicted) | -0.5 to 0.5 | General Chemical Principles |

A Deep Dive into Chemical Reactivity

The reactivity of this compound is dictated by its three principal functional components: the nucleophilic nitrogen atoms of the triazole ring, the acidic protons of the α-methylene bridge, and the electrophilic carbon of the nitrile group.

Caption: Key reactive sites on the this compound molecule.

Reactivity of the 1,2,4-Triazole Heterocycle

The triazole ring is an electron-rich aromatic system, but its reactivity is dominated by the nucleophilic character of its nitrogen atoms.

The "1H" designation in the name indicates that the compound exists as a mixture of tautomers, primarily the 1H and 2H forms, with the 4H tautomer also being possible. This dynamic equilibrium is crucial as the position of the proton influences which nitrogen atom acts as the primary nucleophile in substitution reactions. The relative population of each tautomer depends on factors like solvent polarity and pH.

Alkylation of the triazole ring is a common synthetic transformation but is complicated by the presence of multiple nucleophilic nitrogen atoms (N-1, N-2, and N-4). Reaction with an alkyl halide, for instance, typically yields a mixture of regioisomers.[7][8] Studies on the analogous N-alkylation of 3-methyl-1H-1,2,4-triazole with bromoacetates to form a related acetic acid derivative showed poor selectivity, affording a mixture of N-1, N-2, and N-4 isomers that required chromatographic separation.[9] The N-1 isomer is often the thermodynamic product, but the kinetic product can vary depending on the reaction conditions and the electrophile used.[7]

This lack of selectivity is a significant drawback for large-scale synthesis, often necessitating a "built-in" approach where the side chain is incorporated before the triazole ring is formed to ensure a single, desired regioisomer.[9][10]

Caption: N-Alkylation of 3-methyl-1,2,4-triazole leads to a mixture of regioisomers.

Reactivity of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) provides two additional sites for chemical modification.

The protons on the methylene carbon, situated between the electron-withdrawing triazole ring and the nitrile group, are acidic. This "active methylene" character allows for deprotonation by a suitable base (e.g., sodium hydride, LDA) to form a resonance-stabilized carbanion. This nucleophilic intermediate can then be reacted with a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to install substituents at the α-position. A study on the related ethyl (1,2,4-triazol-3-yl)acetate demonstrated that exhaustive methylation of this active methylene group is feasible after N-protection of the triazole ring.[11]

The nitrile functional group is a versatile precursor to other important functionalities:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, first to an acetamide derivative and subsequently to the corresponding acetic acid.

-

Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni), yielding 2-(3-methyl-1H-1,2,4-triazol-5-yl)ethanamine, a valuable building block for further derivatization.

-

Cycloaddition: Nitriles can act as dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with in situ generated nitrile imines can regioselectively produce other five-membered heterocycles, such as 1,2,4-triazoles.[12]

Stability Profile: A Guide to Handling and Storage

Understanding the stability of this compound is critical for ensuring its integrity during storage, reaction, and application.

-

Hydrolytic Stability: The compound is most susceptible to degradation via hydrolysis of the nitrile group. This process is accelerated under strongly acidic or basic conditions. At neutral pH and ambient temperature, the rate of hydrolysis is generally slow. Care should be taken to avoid prolonged exposure to aqueous environments with high or low pH, especially at elevated temperatures. The triazole ring itself can undergo hydrolysis under harsh conditions, as seen with activated derivatives like 1-benzoyl-1,2,4-triazole.[13]

-

Photochemical Stability: Acetonitrile solutions can undergo photolysis upon exposure to UV light.[14] While the triazole ring may offer some photostability, it is prudent to store the compound and its solutions protected from direct light to prevent potential degradation.

-

Biotic Degradation: In environmental or biological contexts, the acetonitrile moiety is susceptible to enzymatic degradation. Microorganisms can hydrolyze acetonitrile to acetamide and then to acetate and ammonia, which can then enter central metabolic pathways.[14][15][16]

Key Synthetic Strategies and Methodologies

Two primary retrosynthetic disconnections dominate the synthesis of this compound: forming the triazole ring last or attaching the side chain to a pre-formed triazole.

Strategy 1: Cyclization via the Pinner Reaction

This "built-in" strategy offers excellent control over regiochemistry, yielding the desired 5-substituted triazole exclusively. The synthesis starts from a substituted ethyl cyanoacetate, which is converted into a key carboxyimidate intermediate (a Pinner salt). Subsequent reaction with formylhydrazide leads to cyclization, affording the target triazole.[11]

Caption: Synthetic workflow for triazolylacetates using the Pinner reaction strategy.

Adapted from Khlebnikov, A. I. et al.[11]

-

Pinner Salt Formation: A solution of ethyl cyanoacetate in anhydrous ethanol is cooled to 0 °C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is sealed and stored at 4 °C for 24-48 hours until the formation of the ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner salt) is complete.

-

Cyclization: The Pinner salt intermediate is isolated or used in situ. It is added to a solution of formylhydrazide in ethanol.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours, monitoring by TLC for the consumption of starting materials.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the target triazolylacetate.

Note: Synthesis of the specific 3-methyl derivative would require starting with an appropriately substituted imidate precursor.

Strategy 2: N-Alkylation of 3-Methyl-1,2,4-Triazole

While synthetically more direct, this approach is hampered by the regioselectivity issues discussed previously. It involves the direct reaction of 3-methyl-1H-1,2,4-triazole with a haloacetonitrile (e.g., bromo- or chloroacetonitrile) in the presence of a base.

Based on general alkylation procedures.[7][9]

-

Setup: To a solution of 3-methyl-1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, NaH, DBU).

-

Addition of Electrophile: Chloroacetonitrile or bromoacetonitrile (1.0-1.2 equivalents) is added dropwise to the suspension at room temperature or 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) for 2-24 hours, with progress monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product, a mixture of N-1, N-2, and N-4 isomers, requires careful separation by column chromatography.

Summary and Outlook

This compound is a building block with a rich and versatile chemical profile. Its reactivity is characterized by the nucleophilic nature of the triazole ring nitrogens and the dual functionality of the acetonitrile side chain, which possesses both an acidic methylene position and a transformable nitrile group. The primary synthetic challenge remains the control of regioselectivity during N-alkylation reactions, a hurdle that often favors cyclization-based strategies for producing isomerically pure material. The compound exhibits good general stability but is susceptible to nitrile hydrolysis under non-neutral pH conditions.

For researchers and drug development professionals, a firm grasp of these principles is essential. Strategic manipulation of its reactive sites allows for the construction of diverse and complex molecular architectures, solidifying the role of this compound as a cornerstone synthon in the pursuit of novel chemical matter.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine - ProQuest [proquest.com]

- 4. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. chembk.com [chembk.com]

- 6. proactivemr.com [proactivemr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portal.research.lu.se [portal.research.lu.se]

The Strategic Intermediate: A Technical Guide to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile for Pharmaceutical Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry.

This document provides an in-depth exploration of this compound, a versatile synthetic intermediate poised for significant applications in the discovery and development of novel therapeutics. The unique structural combination of a 1,2,4-triazole ring and a reactive cyanomethyl group makes this compound a valuable synthon for accessing a diverse range of complex molecular architectures, particularly in the realm of small molecule drug candidates.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and its ability to engage in various biological interactions. Notable pharmaceuticals incorporating the 1,2,4-triazole ring include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the non-steroidal aromatase inhibitors anastrozole and letrozole used in breast cancer therapy.[1][2][3] The subject of this guide, this compound, offers a strategic entry point for the synthesis of novel triazole-containing compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 86999-26-0 | [4] |

| Molecular Formula | C₅H₆N₄ | [4] |

| Molecular Weight | 122.13 g/mol | [4] |

| Appearance | Colorless solid (as per synthesis) | |

| Purity | ≥95% (commercially available) | [5] |

Spectral Data:

-

¹H-NMR (DMSO-d₆): δ 2.32 (3H, s), 4.03 (2H, s)

-

Mass Spectrometry (FAB): m/z: 123 (M+1)⁺

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the condensation of ethyl acetimidate hydrochloride with cyanoacetohydrazide. This method provides a direct and efficient route to the desired product.

Reaction Scheme

Caption: Synthesis of the target compound via condensation.

Detailed Experimental Protocol

Materials:

-

Ethyl acetimidate hydrochloride

-

Cyanoacetohydrazide

-

Sodium hydroxide (95%)

-

Methanol

-

Ethanol

-

Silica gel for column chromatography

-

Chloroform-methanol (30:1 v/v) elution solvent

Procedure:

-

A solution of sodium hydroxide (3.39 g, 34.2 mmol, 95%) in methanol (60 ml) is prepared.

-

To this solution, add ethyl acetimidate hydrochloride (4.10 g, 33.2 mmol) and cyanoacetohydrazide (3.39 g, 34.2 mmol).

-

The reaction mixture is heated under reflux for 2 hours.

-

After cooling, the reaction solution is concentrated under reduced pressure.

-

The resulting residue is triturated with ethanol, and any insoluble material is removed by filtration.

-

The filtrate is concentrated by evaporating the solvent.

-

The crude product is purified by silica gel column chromatography using a chloroform-methanol (30:1 v/v) eluent to yield this compound as a colorless solid (3.01 g, 74% yield).

Product Characterization:

-

Mass Spectrometry (FAB): m/z: 123 (M+1)⁺

-

¹H-NMR (DMSO-d₆): δ 2.32 (3H, s, -CH₃), 4.03 (2H, s, -CH₂CN)

This self-validating protocol includes purification and characterization steps to ensure the identity and purity of the final product.

Reactivity and Synthetic Potential

The synthetic utility of this compound lies in the reactivity of both the cyanomethyl group and the 1,2,4-triazole ring.

Caption: Key reactive sites of the intermediate.

Reactions of the Cyanomethyl Group

The active methylene group and the nitrile functionality of the cyanomethyl side chain offer numerous possibilities for further elaboration:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid, a valuable building block for amide and ester derivatives.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(3-methyl-1H-1,2,4-triazol-5-yl)ethanamine, which can then be used in a variety of coupling reactions.

-

Alkylation: The α-carbon of the acetonitrile moiety can be deprotonated with a suitable base and subsequently alkylated, allowing for the introduction of further diversity.

-

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic systems.

Reactions of the 1,2,4-Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can undergo various reactions:

-

N-Alkylation and N-Arylation: The triazole ring can be alkylated or arylated to introduce substituents at the N1, N2, or N4 positions. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.[6] This is a key transformation in the synthesis of many triazole-containing drugs.

Applications in Pharmaceutical Synthesis: A Gateway to Novel Drug Analogues

While direct, large-scale industrial use of this compound in the synthesis of a specific blockbuster drug is not prominently documented, its structural motifs are highly relevant to the synthesis of important classes of pharmaceuticals. Its value lies in its potential as a starting material for the generation of novel analogues of existing drugs and for the exploration of new chemical space.

Potential in the Synthesis of Aromatase Inhibitor Analogues

Aromatase inhibitors like Anastrozole and Letrozole are critical in the treatment of hormone-responsive breast cancer.[5][7] The synthesis of these drugs relies on key intermediates that feature a 1,2,4-triazole ring attached to a substituted aromatic core. For instance, the synthesis of Letrozole involves the key intermediate 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[7]

This compound provides a platform to synthesize structural variants of these inhibitors. The cyanomethyl group can be transformed into various functionalities that can then be coupled to different aromatic systems, allowing for the systematic exploration of the structure-activity relationships of this important class of drugs.

A Building Block for Ribavirin Analogues

Ribavirin , a broad-spectrum antiviral agent, is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[2][3] The synthesis of Ribavirin and its analogues often involves the construction of the triazole ring followed by glycosylation or the modification of a pre-formed triazole nucleoside. The hydrolysis of the cyanomethyl group of this compound to a carboxylic acid and subsequent amidation would yield a core structure analogous to the aglycone of Ribavirin, presenting opportunities for the synthesis of novel antiviral candidates.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

This compound is a strategically important synthetic intermediate that provides a versatile platform for the synthesis of a wide range of heterocyclic compounds. Its straightforward synthesis and the dual reactivity of the triazole ring and the cyanomethyl group make it an attractive building block for medicinal chemists and drug development professionals. The exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of the Cyanomethyl Triazole Moiety

The 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile scaffold is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique combination of a metabolically stable 1,2,4-triazole ring and a reactive cyanomethyl group makes it a versatile building block for the synthesis of a diverse array of bioactive molecules. The triazole core is a well-established pharmacophore known for its ability to engage in hydrogen bonding and its overall stability, while the nitrile functionality serves as a valuable handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions.

This document provides a detailed, experience-driven guide for the synthesis of this compound from the readily available starting material, 3-methyl-1H-1,2,4-triazole. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints to ensure a robust and reproducible synthesis.

Synthetic Strategy: Navigating the Challenges of Triazole Alkylation